molecular formula C16H14FN3OS B2507937 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime CAS No. 866009-46-3

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime

Cat. No. B2507937
CAS RN: 866009-46-3
M. Wt: 315.37
InChI Key: WRLPZRGJADCVPU-GIJQJNRQSA-N
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Description

The compound "2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime" is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds, particularly those with fluorine substitutions, have been extensively studied due to their diverse pharmacological activities and potential therapeutic applications. Fluorinated benzothiazoles, for instance, have shown promise in antitumor and antimicrobial activities .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of fluorinated benzothiazoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. For instance, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, has been described, and the structure is stabilized by various intermolecular interactions, including C-H…N, C-H…O, and C-H…F interactions . These interactions are crucial for the stability and reactivity of the compound.

Chemical Reactions Analysis

Fluorinated benzothiazoles can participate in various chemical reactions due to their reactive sites. The presence of the fluorine atom can enhance the acidity of adjacent functional groups, as seen in the high sensitivity to pH changes in some fluorophenol-containing benzothiazoles . Additionally, the amino group in 2-(4-aminophenyl)benzothiazoles can be modified to form prodrugs, as demonstrated by the conjugation with amino acids to improve solubility and bioavailability .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzothiazoles are influenced by the presence of the fluorine atom and the specific substituents on the benzothiazole core. Fluorine atoms are highly electronegative, which can affect the lipophilicity, acidity, and overall reactivity of the molecule. For example, the introduction of fluorine atoms has been used to overcome metabolic inactivation of antitumor benzothiazoles, resulting in compounds with potent cytotoxic activity . The fluorine substitution can also confer selectivity in metal cation sensing, as observed with benzothiazoles sensitive to magnesium and zinc cations .

Scientific Research Applications

Synthesis and Pharmaceutical Activity

Compounds like 2-phenylimidazo[2,1-b]benzothiazole derivatives, which are structurally related to the chemical , have been investigated for their ability to modulate multidrug resistance in tumor cells. For instance, some derivatives have shown potent activity in overcoming multidrug resistance, highlighting their potential in cancer treatment (Tasaka et al., 1997).

Antimicrobial and Antitumor Applications

Various synthesized benzothiazole derivatives, including those similar to the mentioned chemical, have been explored for their antimicrobial and antitumor properties. A study focused on novel fused imino pyrimido benzothiazole derivatives and their Schiff’s bases, demonstrating significant anti-inflammatory and anti-bacterial activities (Mayura Kale and Deepak Mene, 2013). Another research synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, which showed excellent broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014).

Development of Novel Antitumor Agents

Novel 2-(4-aminophenyl)benzothiazoles, structurally related to the compound of interest, have demonstrated selective and potent antitumor properties. These compounds have been studied for their mechanism of action, with modifications made to improve their metabolic stability and therapeutic potential (Bradshaw et al., 2002).

Antimycobacterial and Antitubercular Activity

Studies have also been conducted on fluorinated benzothiazolo imidazole compounds, revealing promising antimicrobial activities. This indicates the potential of such compounds, including the one , in treating bacterial infections (Sathe et al., 2011).

Catalysis and Synthesis of Heterocyclic Systems

Another significant application is in the synthesis of heterocyclic systems. For instance, fluorinated phosphoric acid has been used as a catalyst for the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, highlighting the versatility of these compounds in chemical synthesis (Mathapati et al., 2021).

Development of Fluorescent Probes

Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole have been applied in the development of fluorescent probes for sensing pH and metal cations, indicating the potential of related compounds in analytical chemistry (Tanaka et al., 2001).

properties

IUPAC Name

(NE)-N-[[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c17-11-7-5-10(6-8-11)15-13(9-18-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-9,21H,1-4H2/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLPZRGJADCVPU-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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